Cas no 649736-47-0 (1H-Indole,4-fluoro-2-methyl-5-(phenylmethoxy)-)

1H-Indole,4-fluoro-2-methyl-5-(phenylmethoxy)- structure
649736-47-0 structure
Product Name:1H-Indole,4-fluoro-2-methyl-5-(phenylmethoxy)-
CAS No:649736-47-0
MF:C16H14FNO
MW:255.286867618561
MDL:MFCD14706128
CID:499577
PubChem ID:22337997
Update Time:2025-04-19

1H-Indole,4-fluoro-2-methyl-5-(phenylmethoxy)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole,4-fluoro-2-methyl-5-(phenylmethoxy)-
    • 5-(Benzyloxy)-4-fluoro-2-methyl-1H-indole
    • LogP
    • SCHEMBL1227732
    • 5-benzyloxy-4-fluoro-2-methyl-1H-indole
    • C16H14FNO
    • AMY16087
    • D86815
    • YKJPLFDIYRGJGR-UHFFFAOYSA-N
    • AS-66685
    • 4-fluoro-2-methyl-5-phenylmethoxy-1H-indole
    • 4-fluoro-2-methyl-5-(phenylmethoxy)-1h-indole
    • 649736-47-0
    • AKOS037646118
    • DB-368100
    • MDL: MFCD14706128
    • Inchi: 1S/C16H14FNO/c1-11-9-13-14(18-11)7-8-15(16(13)17)19-10-12-5-3-2-4-6-12/h2-9,18H,10H2,1H3
    • InChI Key: YKJPLFDIYRGJGR-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC2=C1C=C(C)N2)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 255.10602
  • Monoisotopic Mass: 255.105942232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 25Ų

Experimental Properties

  • Density: 1.232
  • Boiling Point: 429.349°C at 760 mmHg
  • Flash Point: 213.463°C
  • Refractive Index: 1.639
  • PSA: 25.02

1H-Indole,4-fluoro-2-methyl-5-(phenylmethoxy)- Pricemore >>

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